

An In-Depth Technical Guide to the Discovery and Synthesis of VUAA1

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Compound of Interest

Compound Name: VUAA1

Cat. No.: B2883768

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This technical guide provides a comprehensive overview of **VUAA1**, a pivotal molecule in the study of insect olfaction. It covers the discovery, a representative synthesis, mechanism of action, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and Background

VUAA1, with the IUPAC name N-(4-ethylphenyl)-2-[[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide, was identified at Vanderbilt University as a potent, non-naturally occurring agonist of the insect Odorant receptor co-receptor (Orco).[1] Orco is a highly conserved ion channel subunit that is essential for the function of the vast majority of insect odorant receptors (ORs).[2] Unlike conventional ORs that bind specific odorants, Orco forms a heteromeric complex with them, acting as a non-specific cation channel. The discovery of **VUAA1** provided an invaluable chemical tool to directly activate Orco-containing channels, enabling detailed study of their function and highlighting a novel target for developing new classes of insect repellents and population control agents.[1]

Quantitative Data Presentation

The activity of **VUAA1** has been quantified in various heterologous expression systems. The following table summarizes key activity data, primarily focusing on the half-maximal effective concentration (EC₅₀) required to activate Orco channels from different insect species and specific mutants.

Target Organism/Receptor	Experimental System	Assay Type	Parameter	Value	Reference
Drosophila melanogaster (Wild-Type Orco)	HEK293 Cells	Calcium Influx (Fluo-4)	LogEC ₅₀	-4.33 ± 0.03	[2] [3]
Drosophila melanogaster (Wild-Type Orco)	HEK293 Cells	Calcium Influx (Fluo-4)	EC ₅₀	~46.8 µM	[2] [3]
Drosophila melanogaster (D466E Mutant Orco)	HEK293 Cells	Calcium Influx (Fluo-4)	LogEC ₅₀	-4.67 ± 0.08	[2] [3]
Drosophila melanogaster (D466E Mutant Orco)	HEK293 Cells	Calcium Influx (Fluo-4)	EC ₅₀	~21.4 µM	[2] [3]
Drosophila melanogaster (D466N Mutant Orco)	HEK293 Cells	Calcium Influx (Fluo-4)	LogEC ₅₀	-4.07 ± 0.05	[2] [3]
Drosophila melanogaster (D466N Mutant Orco)	HEK293 Cells	Calcium Influx (Fluo-4)	EC ₅₀	~85.1 µM	[2] [3]
Cydia pomonella (Wild-Type Orco)	HEK293A Cells	Calcium Influx	EC ₅₀	~157.1 ± 3.58 µM	[4]
Cydia pomonella	HEK293A Cells	Calcium Influx	EC ₅₀	~261.8 ± 165.6 µM	[4]

(Q417H
Mutant Orco)

Note: EC₅₀ values were calculated from the provided LogEC₅₀ values where necessary.

Representative Synthesis of VUAA1

While the specific, detailed synthetic route for **VUAA1**'s initial discovery is not publicly detailed, a plausible synthesis can be constructed based on established methods for creating substituted 4H-1,2,4-triazole-3-thiol derivatives. The following protocol is a representative pathway.

Step 1: Synthesis of 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol This core intermediate can be synthesized by first reacting nicotinoyl chloride with ethylhydrazine to form an N-ethylnicotinohydrazide. This product is then reacted with potassium thiocyanate in a basic medium, followed by cyclization upon heating to form the triazole-thiol ring.

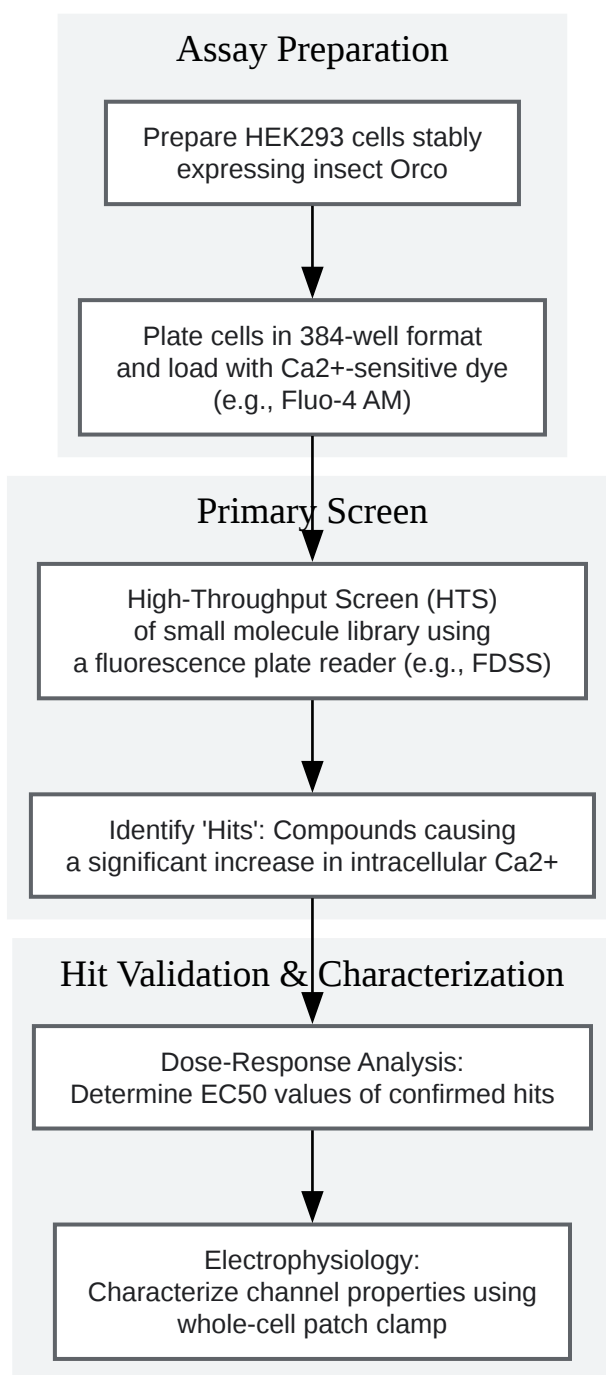
Step 2: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide 4-ethylaniline is reacted with 2-chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane to yield the N-substituted chloroacetamide.

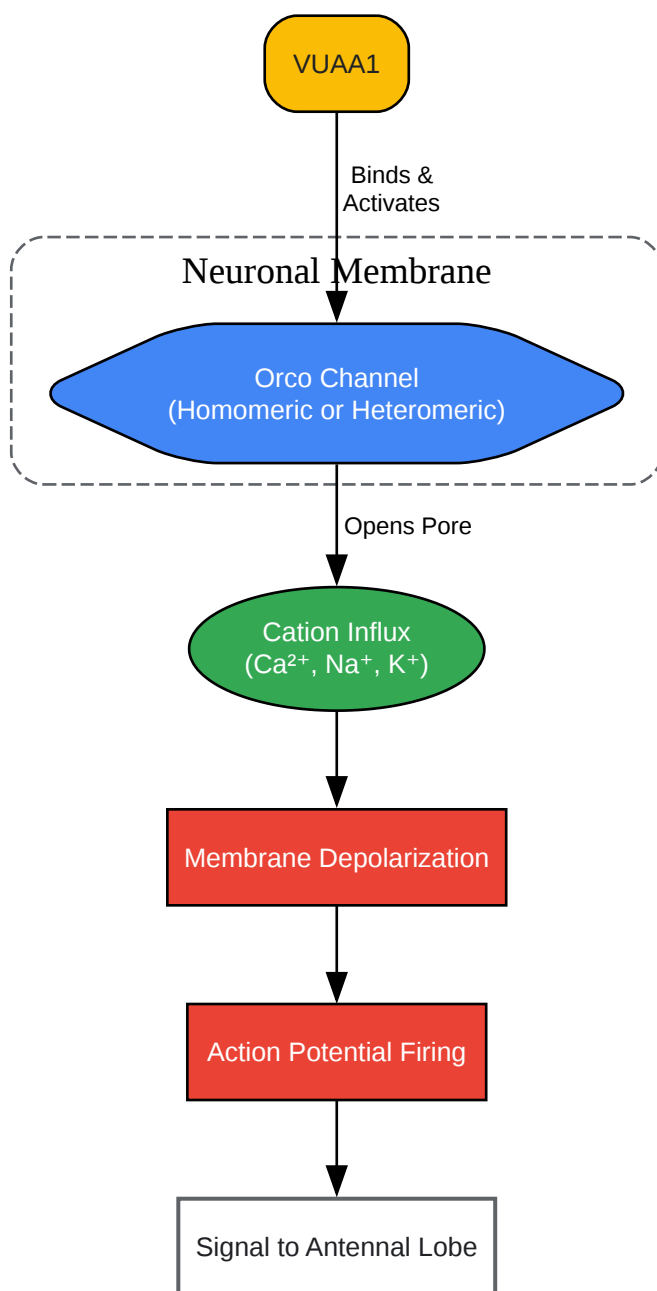
Step 3: Final Coupling Reaction The triazole-thiol from Step 1 is deprotonated with a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The resulting thiolate is then reacted with the 2-chloro-N-(4-ethylphenyl)acetamide from Step 2 via an S-alkylation reaction to yield the final product, **VUAA1**. The product would then be purified using standard techniques like column chromatography.

Experimental Protocols & Methodologies

The characterization of **VUAA1** relies on robust cellular and electrophysiological assays. The discovery itself was likely the result of a high-throughput screening campaign.

The discovery of **VUAA1** likely followed a logical workflow designed to identify novel Orco modulators from a large chemical library.





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